molecular formula C6H3BrF2O B118781 4-Bromo-2,3-difluorophenol CAS No. 144292-32-0

4-Bromo-2,3-difluorophenol

Cat. No. B118781
CAS RN: 144292-32-0
M. Wt: 208.99 g/mol
InChI Key: JZAVCMMYGSROJP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorophenol (4-BDF) is an organic compound that has been investigated for its interesting properties and potential applications in scientific research. It is a highly reactive compound and has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Bromo-Substituted Cyclopentenones : 4-Bromo-2,3-difluorophenol is used in the bromination of 2,3-diarylcyclopent-2-en-1-ones, leading to the synthesis of bromo-substituted cyclopentenones, important synthons in organic synthesis (Shirinian et al., 2012).

Liquid Crystal Technology

  • Synthesis of Liquid Crystals : It serves as a starting material in the synthesis of liquid crystals with large negative dielectric anisotropy and high birefringence, beneficial for fast response displays and liquid crystal devices (Li et al., 2015).
  • Tolane Liquid Crystals : this compound is involved in synthesizing tolane liquid crystals with high birefringence and negative dielectric anisotropy, indicating potential applications in nematic mesophase and physical properties studies (Chen et al., 2016).

Photocatalytic Reactions

  • Photocatalytic Reaction of Amino Acids : In photocatalytic defluorinative reactions, it acts as a coupling partner, useful in synthesizing various organic compounds (Zeng et al., 2022).

Spectroscopic and Structural Analysis

  • Vibrational Spectral Analysis : Its molecular structure and properties have been studied using spectroscopic methods, aiding in understanding its chemical behavior (Subramanian et al., 2009).

Safety and Hazards

4-Bromo-2,3-difluorophenol is considered hazardous . It is toxic if swallowed and harmful if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Mechanism of Action

Mode of Action

It’s known that phenolic compounds can interact with their targets through hydrogen bonding, hydrophobic interactions, and covalent binding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.

Pharmacokinetics

They are often metabolized by liver enzymes and excreted in the urine .

properties

IUPAC Name

4-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVCMMYGSROJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436896
Record name 4-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144292-32-0
Record name 4-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-bromo-2,3-difluorophenol a useful building block in liquid crystal synthesis?

A: this compound is a versatile precursor for designing liquid crystals with specific properties. The bromine atom allows for further functionalization via various coupling reactions, such as the Suzuki coupling used in the papers. [, ] This allows researchers to attach different molecular fragments, tailoring the liquid crystal's properties. Additionally, the two fluorine atoms in the 2,3 positions on the phenol ring introduce lateral dipole moments. [] This lateral difluorination significantly influences the dielectric anisotropy and birefringence of the resulting liquid crystals, crucial parameters for their performance in displays and photonic devices.

Q2: How do the lateral fluorine atoms in this compound affect the properties of the final liquid crystal compounds?

A: The lateral fluorine atoms contribute to a large negative dielectric anisotropy in the synthesized liquid crystals. [] This property is crucial for fast response times in liquid crystal displays. Additionally, the fluorine substituents contribute to the high birefringence observed in the final compounds. [] Birefringence, the difference in refractive index depending on the polarization and propagation direction of light, is essential for the optical performance of liquid crystal-based devices.

Q3: Can you give an example of a specific reaction scheme using this compound for liquid crystal synthesis?

A: One of the papers describes a five-step synthesis starting from this compound. [] First, it undergoes an alkylation reaction to introduce an allyloxy terminal group. Subsequent steps involve Sonogashira coupling to introduce a tolane unit, followed by further modifications to yield the final diarylacetylene liquid crystal with desired terminal groups. This example highlights how this compound can be manipulated through a series of reactions to create complex liquid crystal structures.

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